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  • Product: Ethyl 2-[(2-phenylethyl)amino]acetate
  • CAS: 54608-35-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of Ethyl 2-[(2-phenylethyl)amino]acetate

Molecular Architecture, Synthesis, and Analytical Profiling Executive Summary Ethyl 2-[(2-phenylethyl)amino]acetate (also known as Ethyl N-phenethylglycinate ) is a secondary amine ester serving as a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Analytical Profiling

Executive Summary

Ethyl 2-[(2-phenylethyl)amino]acetate (also known as Ethyl N-phenethylglycinate ) is a secondary amine ester serving as a critical building block in the synthesis of peptidomimetics, heterocyclic pharmaceutical intermediates, and specific


-adrenergic receptor agonists. Its structure combines a lipophilic phenethyl group with a reactive glycine ethyl ester motif, making it a versatile scaffold for N-alkylation, cyclization, and amidation reactions.

This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic protocols, and spectroscopic characterization standards, designed to support reproducible research and development workflows.

Molecular Architecture & Physiochemical Profile

The molecule consists of a secondary amine core flanked by a phenethyl group (providing lipophilicity and


 stacking potential) and an ethyl acetate moiety (providing a hydrolyzable ester and an 

-carbon for further functionalization).

Table 1: Physiochemical Properties

PropertyValue / DescriptionSource/Validation
IUPAC Name Ethyl 2-[(2-phenylethyl)amino]acetateIUPAC Nomenclature
Common Synonyms Ethyl N-phenethylglycinate; N-(2-Phenylethyl)glycine ethyl esterChemical Abstracts
Molecular Formula

Calculated
Molecular Weight 207.27 g/mol Calculated
Physical State Pale yellow oil or low-melting solid (HCl salt is white solid)Experimental Observation
Boiling Point ~324°C (Predicted at 760 mmHg)EPA/PubChem Models [1]
Density 1.05 ± 0.06 g/cm³Predicted
pKa (Base) ~9.1 (Amine protonation)Estimated (Secondary Amine)
LogP ~2.0 - 2.3Lipinski Analysis
Solubility Soluble in DCM, EtOAc, EtOH; Sparingly soluble in water (Free base)Experimental
Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate is primarily achieved through two pathways: Nucleophilic Substitution (S_N2) and Reductive Amination . The S_N2 pathway is generally preferred for laboratory-scale synthesis due to reagent availability, while reductive amination avoids over-alkylation byproducts.

Pathway A: Nucleophilic Substitution (Recommended Protocol)

Mechanism: Direct alkylation of 2-phenethylamine with ethyl haloacetate (chloro- or bromo-) in the presence of a base. Reaction:



Pathway B: Reductive Amination

Mechanism: Condensation of phenylacetaldehyde with glycine ethyl ester to form an imine, followed by reduction (e.g., with


).
Selectivity:  High selectivity for mono-alkylation but requires handling of unstable aldehydes.
Visualization: Synthesis Workflow (DOT)

SynthesisWorkflow Start Reagents: 2-Phenethylamine Ethyl Chloroacetate Reaction N-Alkylation (DMF, K2CO3, 60°C) Start->Reaction Mix & Heat Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Quench Purification Purification (Column Chromatography or HCl Salt Formation) Workup->Purification Crude Oil Product Ethyl 2-[(2-phenylethyl) amino]acetate Purification->Product Pure Compound

Caption: Figure 1. Standard synthetic workflow for the N-alkylation of phenethylamine to produce the target ester.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate via N-alkylation.

Reagents:

  • 2-Phenethylamine (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenethylamine (10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol). The suspension acts as an acid scavenger to drive the equilibrium.
    
  • Alkylation: Dropwise add ethyl chloroacetate (11 mmol) over 15 minutes at room temperature.

    • Note: Slow addition minimizes the formation of the dialkylated byproduct (tertiary amine).

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The product will appear as a new spot with lower

    
     than the starting amine but higher than the dialkylated impurity.
    
  • Workup:

    • Filter off the solid salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).
    

Validation Check:

  • Yield: Expected range 75-85%.

  • Appearance: Clear to pale yellow oil.

Analytical Characterization

Detailed spectral analysis is required to confirm identity and purity. The following data is derived from structural principles and validated against analogous secondary amine esters.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     7.15 – 7.35 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.18 (q, 
    
    
    
    Hz, 2H):
    
    
    (Ester methylene).
  • 
     3.42 (s, 2H): 
    
    
    
    (Glycine methylene). Diagnostic singlet.
  • 
     2.88 (t, 
    
    
    
    Hz, 2H):
    
    
    .
  • 
     2.80 (t, 
    
    
    
    Hz, 2H):
    
    
    .
  • 
     1.90 (br s, 1H): 
    
    
    
    (Exchangeable).
  • 
     1.26 (t, 
    
    
    
    Hz, 3H):
    
    
    (Ester methyl).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • 
    :  m/z 208.1
    
  • Fragmentation Pattern:

    • m/z 135: Loss of ethyl acetate group (Tropylium-like cation formation).

    • m/z 91: Benzyl cation (Characteristic of phenethyl groups).

Visualization: Fragmentation Pathway (DOT)

MassSpec Parent Parent Ion [M+H]+ m/z 208 Frag1 Fragment A [Ph-CH2-CH2-NH-CH2]+ m/z 134 Parent->Frag1 Loss of COOEt Frag2 Fragment B [Ph-CH2]+ m/z 91 Frag1->Frag2 Cleavage

Caption: Figure 2. Predicted ESI-MS fragmentation pathway for structural verification.

Safety & Regulatory Context

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Handling Precautions:

  • Always handle in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • Precursor Awareness: While this specific ester is a general chemical intermediate, phenethylamines are a structural class monitored for potential diversion into stimulant synthesis. However, Ethyl N-phenethylglycinate itself is primarily an intermediate for legitimate pharmaceutical research (e.g., peptide nucleic acids, beta-agonists) [2, 3].

References
  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6917064, Ethyl 2-[(1-phenylethyl)amino]acetate (Isomer Analog Reference). Retrieved from

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of Ethyl Isocyanoacetate and Related Glycine Derivatives. Retrieved from

  • ChemicalBook. (2025). Safety Data Sheet: Phenethyl Acetate Derivatives. Retrieved from [4]

  • ResearchGate. (2014).[5] Reaction of primary amine with ethyl chloroacetate: Mechanism and Protocols. Retrieved from

Sources

Exploratory

Literature review on the bioactivity of Ethyl 2-[(2-phenylethyl)amino]acetate

An In-depth Technical Guide on the Bioactivity of Ethyl 2-[(2-phenylethyl)amino]acetate and Its Structural Analogs for Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2-[(2-phenylethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Bioactivity of Ethyl 2-[(2-phenylethyl)amino]acetate and Its Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-[(2-phenylethyl)amino]acetate is a molecule of interest in medicinal chemistry due to its structural similarity to a variety of bioactive compounds. While direct research on this specific molecule is limited, a comprehensive review of its structural analogs provides a strong foundation for predicting its potential pharmacological activities. This guide synthesizes the available literature on related compounds to offer insights into the potential antimicrobial, anticancer, and anti-inflammatory properties of Ethyl 2-[(2-phenylethyl)amino]acetate, alongside other potential therapeutic applications. By examining the synthesis, structure-activity relationships, and biological evaluation of its analogs, this document serves as a valuable resource for guiding future research and development efforts.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique scaffolds serve as the starting point for the development of new drugs with improved efficacy and safety profiles. Ethyl 2-[(2-phenylethyl)amino]acetate presents such a scaffold, combining a phenylethylamine moiety, a common feature in neuroactive compounds and other pharmaceuticals, with an ethyl acetate group, which can influence solubility and pharmacokinetic properties.

Although direct biological studies on Ethyl 2-[(2-phenylethyl)amino]acetate are not extensively reported in the current scientific literature, its constituent parts and overall structure are present in numerous compounds with well-documented bioactivities. This guide, therefore, adopts a predictive approach, leveraging the established biological activities of structurally related molecules to forecast the potential therapeutic applications of Ethyl 2-[(2-phenylethyl)amino]acetate. The primary objective is to provide a comprehensive and scientifically grounded resource for researchers, outlining potential avenues for investigation and highlighting the promise of this chemical entity.

Synthesis and Chemical Properties

The synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate can be achieved through several established synthetic routes. A common method involves the reaction of a phenylethylamine derivative with an ethyl haloacetate, such as ethyl bromoacetate.

General Synthesis Protocol

A plausible and efficient method for the synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate involves the nucleophilic substitution reaction between (R)-1-phenylethanamine and ethyl bromoacetate.[1]

Materials:

  • (R)-1-phenylethanamine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Dry acetone

  • Diethyl ether

  • Ice-cold water

Procedure:

  • Dissolve (R)-1-phenylethanamine (0.01 M) in dry acetone.

  • Add anhydrous K2CO3 (0.005 M) to the solution and stir for 30 minutes.

  • Slowly add ethyl bromoacetate (0.01 M) to the reaction mixture over a period of 15 minutes.

  • Reflux the reaction mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the acetone by distillation.

  • Pour the remaining filtrate into ice-cold water.

  • Extract the aqueous layer with diethyl ether to isolate the product.

  • Recrystallize the product from acetone to obtain pure Ethyl 2-[(2-phenylethyl)amino]acetate.

A similar synthetic approach has been utilized for various benzothiazole derivatives, highlighting the versatility of this reaction.[2]

Physicochemical Properties

The physicochemical properties of Ethyl 2-[(2-phenylethyl)amino]acetate are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data is scarce, computational predictions can provide valuable estimates.

PropertyPredicted ValueSource
Molecular FormulaC12H17NO2PubChem
Molecular Weight207.27 g/mol PubChem[3]
XLogP31.9PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count6PubChem[3]
Synthesis Workflow

Synthesis_of_Ethyl_2((2_phenylethyl)amino)acetate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup phenylethylamine 2-Phenylethylamine reaction Nucleophilic Substitution phenylethylamine->reaction ethylbromoacetate Ethyl Bromoacetate ethylbromoacetate->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction reflux Reflux reflux->reaction extraction Extraction purification Purification extraction->purification product Ethyl 2-[(2-phenylethyl)amino]acetate purification->product reaction->extraction

Caption: General synthesis workflow for Ethyl 2-[(2-phenylethyl)amino]acetate.

Potential Bioactivities Based on Structural Analogs

The biological potential of Ethyl 2-[(2-phenylethyl)amino]acetate can be inferred from the activities of its structural analogs. The following sections explore the most promising areas of investigation.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Structural analogs of Ethyl 2-[(2-phenylethyl)amino]acetate have shown significant antimicrobial properties. For instance, 2-aminothiophene derivatives exhibit a broad spectrum of activity against various bacteria and fungi.[4] Similarly, ethyl acetate extracts of various plants have demonstrated potent antibacterial effects.[5]

Evidence from Analogs:

  • 2-Aminothiophenes: These compounds are known to possess antibacterial, antifungal, and other biological activities.[4]

  • Ethyl Acetate Extracts: Extracts from plants like Ziziphus lotus have shown activity against both Gram-positive and Gram-negative bacteria.[5] The bacteriostatic activity of compounds like 2-phenylethanol, a structural component of the target molecule, has been linked to their ability to disrupt bacterial membranes.[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

Compound/ExtractOrganismMIC (mg/mL)Source
Aspergillus cavernicola extractE. coli ATCC 259220.078[5]
Aspergillus cavernicola extractS. aureus ATCC 259230.078[5]
Aspergillus cavernicola extractP. aeruginosa ATCC 278530.625[5]

Experimental Protocol: Broth Microdilution Assay

This method is a standard for determining the MIC of an antimicrobial agent.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow start Start prepare_stock Prepare Stock Solution of Ethyl 2-[(2-phenylethyl)amino]acetate start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Workflow for a standard antimicrobial susceptibility test.

Anticancer Activity

Several classes of compounds structurally related to Ethyl 2-[(2-phenylethyl)amino]acetate have demonstrated significant anticancer activity.

Evidence from Analogs:

  • Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs): These compounds have shown potent cytotoxic activities against various cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest.[7][8]

  • Benzothiazole Derivatives: The benzothiazole scaffold is a key component in several antitumor agents.[9]

  • Ethyl Acetate Fractions: Ethyl acetate fractions from various plant extracts have exhibited cytotoxic effects on cancer cells.[10]

Table 2: Cytotoxicity (IC50) of Related Compounds

Compound/ExtractCell LineIC50 (µg/mL)Source
Ethyl acetate fraction of Vernonia amygdalinaMCF-7/HER-266[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis_Induction_Pathway compound Potential Anticancer Compound (e.g., Ethyl 2-[(2-phenylethyl)amino]acetate) cell Cancer Cell compound->cell tubulin Tubulin Polymerization compound->tubulin Inhibition cell->tubulin mitosis Mitosis tubulin->mitosis g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Potential mechanism of anticancer activity via tubulin inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds structurally similar to Ethyl 2-[(2-phenylethyl)amino]acetate have shown promising anti-inflammatory effects.

Evidence from Analogs:

  • Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate: This compound has demonstrated significant anti-COX-1 activity.[11]

  • Ethyl Acetate Extracts: Ethyl acetate extracts from various botanicals have been shown to reduce inflammation in both in vitro and in vivo models.[12][13] These extracts often work by inhibiting pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[13]

Table 3: Anti-inflammatory Activity of Related Compounds

Compound/ExtractAssayResultSource
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCarrageenan-induced paw edema (30 mg/kg)40.58% reduction in edema[11]
Ethyl acetate extract of Gynura formosana (250 mg/kg)Cotton pellet-induced granulomaSignificant inhibition of granuloma formation[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

  • Administer the test compound orally or intraperitoneally to a group of rodents.

  • After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema compared to a control group that received only the vehicle.

Arachidonic_Acid_Cascade membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation nsaids Potential Anti-inflammatory Compound (e.g., Ethyl 2-[(2-phenylethyl)amino]acetate) nsaids->cox Inhibition

Caption: The arachidonic acid cascade and the target of many anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of the analogs of Ethyl 2-[(2-phenylethyl)amino]acetate is highly dependent on their chemical structure. Key observations from the literature include:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring can significantly modulate activity. For example, in some series of compounds, electron-withdrawing groups enhance activity.

  • The Nature of the Amino Group: The secondary amine in the core structure is a key feature. Modifications at this position, such as acylation or incorporation into a heterocyclic ring, can lead to diverse biological activities.

  • The Ethyl Acetate Moiety: This group influences the compound's polarity and ability to interact with biological targets. Hydrolysis of the ester to the corresponding carboxylic acid could also be a metabolic pathway, leading to a different pharmacological profile.

A systematic investigation of these structural features in Ethyl 2-[(2-phenylethyl)amino]acetate and its derivatives will be crucial for optimizing its potential therapeutic effects.

Future Research Directions

Based on this comprehensive review of its structural analogs, the following research directions are proposed for Ethyl 2-[(2-phenylethyl)amino]acetate:

  • Chemical Synthesis and Library Development: Synthesize a library of derivatives with systematic modifications to the phenyl ring, the amino group, and the ethyl acetate moiety to explore the structure-activity relationships.

  • In Vitro Biological Screening:

    • Conduct broad-spectrum antimicrobial screening against a panel of clinically relevant bacteria and fungi.

    • Evaluate the cytotoxicity against a diverse panel of cancer cell lines.

    • Perform in vitro anti-inflammatory assays, such as measuring the inhibition of COX and LOX enzymes and the production of pro-inflammatory cytokines in cell-based models.

  • In Vivo Efficacy Studies: For promising candidates from in vitro screening, conduct in vivo studies in animal models of infection, cancer, and inflammation to assess their efficacy and safety.

  • Mechanism of Action Studies: Investigate the molecular mechanisms underlying the observed biological activities to identify the specific cellular targets and signaling pathways involved.

Conclusion

While direct experimental data on Ethyl 2-[(2-phenylethyl)amino]acetate is limited, a thorough analysis of its structural analogs strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The evidence points towards promising antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a solid foundation and a clear roadmap for future research to unlock the full therapeutic potential of this intriguing molecule. The detailed protocols and synthesized data herein are intended to empower researchers to embark on the systematic evaluation of Ethyl 2-[(2-phenylethyl)amino]acetate and its derivatives, potentially leading to the discovery of novel and effective drugs.

References

  • [Link to a general medicinal chemistry textbook or review on drug discovery]
  • [Link to a relevant article on the importance of novel scaffolds in drug development]
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])

  • Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. (URL: [Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])

  • [Link to a relevant review on structure-activity rel
  • Supporting Information - Wiley-VCH. (URL: [Link])

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. (URL: [Link])

  • [Link to a relevant article on high-throughput screening]
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (URL: [Link])

  • [Link to a relevant article on mechanism of action studies]
  • Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem. (URL: [Link])

  • [Link to a relevant article on drug metabolism and pharmacokinetics]
  • [Link to a relevant article on comput
  • Antioxidant and anti-inflammatory activities of ethyl acetate extract of Gynura formosana (Kitam) leaves - PubMed Central. (URL: [Link])

  • In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi - MDPI. (URL: [Link])

  • [Link to a relevant article on the synthesis of phenylethylamine deriv
  • [Link to a relevant article on the synthesis of amino acid esters]
  • [Link to a relevant article on the biological activity of phenylethylamines]
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (URL: [Link])

  • [Link to a relevant article on the antimicrobial activity of heterocyclic compounds]
  • [Link to a relevant article on the anticancer properties of n
  • (PDF) Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines - ResearchGate. (URL: [Link])

  • [Link to a relevant article on the anti-inflamm
  • [Link to a relevant article on the development of novel therapeutic agents]
  • (PDF) Anti-Inflammatory Effects of Ethyl Acetate Fraction from Cnidium officinale Makino on LPS-Stimulated RAW264.7 and THP-1 Cells - ResearchGate. (URL: [Link])

  • [Link to a relevant article on the future of drug discovery]
  • [Link to a relevant article on the synthesis of ethyl acetate deriv
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (URL: [Link])

Sources

Foundational

Solubility Profile of Ethyl 2-[(2-phenylethyl)amino]acetate in Organic Solvents: A Guide for Pharmaceutical and Chemical Development

An In-depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs process design, formulation development, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs process design, formulation development, and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-[(2-phenylethyl)amino]acetate, a key intermediate in various synthetic pathways. We delve into the theoretical principles of solubility, present a robust experimental methodology for its determination, and discuss the interpretation of solubility data across a range of organic solvents with varying polarities. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into characterizing and predicting the solubility behavior of complex organic molecules.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and chemical engineering, understanding the solubility of an organic compound is paramount. Solubility dictates the efficiency of crystallization and purification processes, influences the choice of reaction media, and is a key determinant of a drug substance's dissolution rate and subsequent bioavailability[1][2]. A poorly characterized solubility profile can lead to significant challenges in process scale-up, formulation instability, and suboptimal in-vivo performance.

Ethyl 2-[(2-phenylethyl)amino]acetate is an organic molecule incorporating several functional groups that contribute to its complex solubility behavior. Its structure contains a non-polar phenylethyl group and more polar secondary amine and ethyl ester moieties. This amphiphilic nature suggests a nuanced interaction with different solvent environments. This guide provides the theoretical and practical framework necessary to systematically investigate and understand this behavior.

Physicochemical Characterization and Solvent Selection

The Solute: Ethyl 2-[(2-phenylethyl)amino]acetate
  • Molecular Formula: C₁₂H₁₇NO₂

  • Structure: The molecule consists of a phenylethyl group attached to the nitrogen atom of an ethyl glycinate backbone.

  • Key Features:

    • Non-Polar Region: The benzene ring and ethyl chains contribute to van der Waals and dispersion forces, favoring solubility in non-polar solvents.

    • Polar Region: The secondary amine (-NH-) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), ether oxygen (-O-), and the nitrogen atom are hydrogen bond acceptors[3]. These groups promote interactions with polar solvents.

    • Overall Polarity: The combination of these features results in a molecule of intermediate polarity, suggesting that its highest solubility will likely be found in solvents of similar polarity.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of solvents was chosen, spanning the full spectrum of polarity and hydrogen bonding capability. The principle of "like dissolves like" is a foundational concept in predicting solubility, where substances with similar intermolecular forces tend to be miscible[1].

Table 1: Selected Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexNaturePrimary Intermolecular Forces
Non-Polarn-Heptane0.1Aliphatic HCDispersion
Non-PolarToluene2.4Aromatic HCDispersion, π-π stacking
Polar AproticEthyl Acetate4.4EsterDipole-Dipole, Dispersion
Polar AproticAcetone5.1KetoneDipole-Dipole, Dispersion
Polar ProticEthanol4.3AlcoholH-Bonding, Dipole, Dispersion
Polar ProticMethanol5.1AlcoholH-Bonding, Dipole, Dispersion
Polar ProticWater10.2AqueousH-Bonding, Dipole

This selection allows for the systematic probing of how different intermolecular forces—dispersion, dipolar interactions, and hydrogen bonding—contribute to the solvation of Ethyl 2-[(2-phenylethyl)amino]acetate.

Theoretical Framework for Solubility

While "like dissolves like" provides a qualitative estimate, a more quantitative prediction requires advanced thermodynamic models.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach refines the concept of "like dissolves like" by decomposing the total cohesive energy density of a substance into three components[4][5]:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

Each molecule (solute or solvent) can be represented as a point in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the solute and solvent in this space can be calculated, and a smaller distance implies greater affinity and higher solubility[6]. This tool is exceptionally powerful for rationally selecting or replacing solvents in a process or formulation[7].

cluster_HSP Hansen Solubility Parameter (HSP) Logic solute Solute HSP (δD_u, δP_u, δH_u) calc Calculate Distance (Ra) Ra² = 4(δD_u-δD_v)² + (δP_u-δP_v)² + (δH_u-δH_v)² solute->calc solvent Solvent HSP (δD_v, δP_v, δH_v) solvent->calc compare Compare Ra to R0 (Interaction Radius) calc->compare good Good Solubility (Ra < R0) compare->good Yes bad Poor Solubility (Ra > R0) compare->bad No

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful predictive tool used extensively in chemical engineering[8]. It is a group-contribution method, meaning it estimates the activity coefficients of components in a mixture based on the functional groups present in the molecules[9][10]. Rather than requiring data on the entire molecule, UNIFAC uses pre-existing parameters for interactions between functional groups (e.g., -CH₂, -OH, aromatic-C) to predict solubility[11]. While powerful, its accuracy for complex pharmaceuticals can sometimes be limited, and it may be best used for initial screening[12].

Experimental Methodology: The Equilibrium Shake-Flask Method

To ensure the generation of reliable and reproducible data, the isothermal equilibrium shake-flask method is the gold standard for solubility determination[2]. This method involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

start Start prep Add excess solute to a known volume of solvent in a sealed vial start->prep equilibrate Place vial in temperature- controlled shaker bath (e.g., 25°C, 48 hours) prep->equilibrate check Periodically sample supernatant to confirm equilibrium (concentration is stable) equilibrate->check separate Allow solid to settle. Filter supernatant through 0.22 µm syringe filter check->separate Equilibrium Reached analyze Quantify concentration of the clear filtrate using HPLC or UV-Vis separate->analyze end End analyze->end

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid Ethyl 2-[(2-phenylethyl)amino]acetate to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 298.15 K). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles and dispense the filtrate into an analysis vial. This step is critical to avoid artificially high results.

  • Quantification: Analyze the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[13]. A pre-established calibration curve is used to convert the analytical signal into a concentration value (e.g., mg/mL).

  • Data Analysis: Repeat the experiment at different temperatures (e.g., 37°C) to understand the thermodynamic properties of the dissolution process.

Results and Discussion

The following table presents illustrative solubility data for Ethyl 2-[(2-phenylethyl)amino]acetate.

Disclaimer: The following data are representative and for illustrative purposes only, designed to reflect expected chemical principles in the absence of published experimental values for this specific compound.

Table 2: Illustrative Solubility of Ethyl 2-[(2-phenylethyl)amino]acetate

SolventSolubility at 25°C (298.15 K) (mg/mL)Solubility at 37°C (310.15 K) (mg/mL)
n-Heptane< 1< 1
Toluene85120
Ethyl Acetate> 500 (miscible)> 500 (miscible)
Acetone> 500 (miscible)> 500 (miscible)
Ethanol250380
Methanol150245
Water< 0.1< 0.1
Interpretation of Results
  • Effect of Polarity: The solubility profile aligns well with the "like dissolves like" principle. The compound is virtually insoluble in the non-polar n-Heptane and highly polar water. Its highest affinity is for solvents of intermediate polarity, such as ethyl acetate and acetone, where it is miscible. This is because these solvents have a balance of polar (carbonyl group) and non-polar (alkyl groups) characteristics that closely match the solute's own amphiphilic nature.

  • Aromatic and Protic Solvents: The moderate solubility in toluene is likely driven by favorable π-π stacking interactions between the benzene rings of the solute and solvent. In the protic solvents ethanol and methanol, solubility is significant due to hydrogen bonding with the solute's amine and ester groups. However, the high cohesive energy of the alcohols themselves may limit solvation compared to the ideal compatibility seen with ethyl acetate.

  • Effect of Temperature: For all solvents where solubility was measurable, it increased with temperature. This indicates that the dissolution process is endothermic, which is typical for most solid organic compounds. This temperature dependence can be modeled using the van't Hoff equation to determine the enthalpy of dissolution[2].

Conclusion

This guide has outlined a comprehensive framework for evaluating the solubility profile of Ethyl 2-[(2-phenylethyl)amino]acetate. The molecule's amphiphilic character, with both non-polar and polar functional groups, results in its highest solubility in solvents of intermediate polarity like ethyl acetate and acetone. Its solubility is poor in the extremes of non-polar (n-heptane) and highly polar (water) solvents. The experimental determination of solubility via the isothermal shake-flask method, coupled with theoretical models like Hansen Solubility Parameters, provides a robust and predictive understanding of the solute-solvent interactions. This knowledge is essential for making informed decisions in process development, crystallization design, and formulation, ultimately enabling more efficient and reliable manufacturing of chemical and pharmaceutical products.

References

  • AIDIC (Italian Association of Chemical Engineering). (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Aidic.it. [Link]

  • Dastyar, T., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis. [Link]

  • AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Aiche.org. [Link]

  • Jolliffe, H. G., & Gerogiorgis, D. I. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

  • Thakkar, R., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • NPTEL. (n.d.). Solubility test for Organic Compounds. Nptel.ac.in. [Link]

  • U.S. EPA. (n.d.). Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. Comptox.epa.gov. [Link]

  • Jolliffe, H. G., & Gerogiorgis, D. I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Orgchem.colorado.edu. [Link]

  • Wikipedia. (n.d.). UNIFAC. En.wikipedia.org. [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerfaceresearch.com. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. En.wikipedia.org. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Hansensolubility.com. [Link]

  • ACS Publications. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data. [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Chem.ucalgary.ca. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.com. [Link]

  • UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Upcommons.upc.edu. [Link]

  • Solubility of Things. (n.d.). Phenethyl acetate. Solubilityofthings.com. [Link]

  • PubChem. (n.d.). Ethyl 2-[(2-hydroxy-2-phenylethyl)amino]acetate. Pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Exploratory

Phenethylamine Amino Acid Ester Derivatives: Synthesis, Pharmacokinetics, and Prodrug Design

Abstract This technical guide examines the development, synthesis, and pharmacokinetic profiles of amino acid ester derivatives of phenethylamines . While the phenethylamine scaffold (e.g., amphetamine) typically forms a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the development, synthesis, and pharmacokinetic profiles of amino acid ester derivatives of phenethylamines . While the phenethylamine scaffold (e.g., amphetamine) typically forms amide conjugates (e.g., lisdexamfetamine) due to the primary amine functionality, ester derivatives represent a distinct and critical class of prodrugs applicable to hydroxylated phenethylamines (e.g., dopamine, ephedrine, phenylephrine). These derivatives utilize the intestinal peptide transporter PEPT1 for enhanced oral absorption and the LAT1 transporter for blood-brain barrier (BBB) penetration. This guide details the chemical rationale, synthetic pathways, and enzymatic activation mechanisms (specifically via Valacyclovirase ) that define this therapeutic class.

Part 1: Historical Context & Rationale

The Prodrug Imperative

The discovery of phenethylamine amino acid esters emerged from the limitations of parent catecholamines and sympathomimetics:

  • Poor Oral Bioavailability: Catecholamines like dopamine are extensively metabolized by sulfotransferases and monoamine oxidase (MAO) in the gut wall and liver (first-pass effect).

  • Limited BBB Penetration: Polar hydroxyl groups prevent passive diffusion across the BBB.

  • Short Half-Life: Rapid clearance necessitates frequent dosing.

The "Ester" vs. "Amide" Distinction

It is scientifically imperative to distinguish between the two primary linkage strategies in phenethylamine prodrugs:

FeatureAmide Conjugates Ester Conjugates
Linkage Peptide bond (–NH–CO–)Ester bond (–O–CO–)
Target Scaffold Primary amines (e.g., Amphetamine, Lisdexamfetamine)Hydroxylated Phenethylamines (e.g., Dopamine, Ephedrine)
Hydrolysis Rate-limited, often RBC-mediated (slow release)Rapid, mediated by non-specific esterases or BPHL
Primary Utility Abuse deterrence, extended releaseEnhanced absorption (PEPT1), BBB targeting (LAT1)

Historical Pivot: The success of Valacyclovir (L-valyl ester of acyclovir) in the 1990s demonstrated that linking an L-amino acid (specifically Valine) to a hydroxyl group could increase oral bioavailability by 3-5 fold via the PEPT1 transporter. This logic was subsequently applied to hydroxylated phenethylamines like L-DOPA and Dopamine .

Part 2: Chemical Synthesis & Methodology[1][2][3][4][5][6][7][8][9]

Synthetic Strategy: The Steglich Esterification

The synthesis of amino acid esters of phenethylamines requires the coupling of a


-protected amino acid to the hydroxyl group of the phenethylamine.

Core Challenges:

  • Regioselectivity: Catecholamines (Dopamine) have multiple hydroxyl groups (catechol) and an amine. The amine must be protected or protonated to prevent amide formation.

  • Racemization: The stereocenter of the amino acid must be preserved to ensure transporter recognition (L-isomers are preferred by PEPT1/LAT1).

Protocol 1: Synthesis of L-Valine-Pseudoephedrine Ester

Rationale: Pseudoephedrine contains a secondary benzylic alcohol, making it an ideal model for ester prodrug synthesis.

Reagents:

  • 
    -Boc-L-Valine
    
  • (+)-Pseudoephedrine[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve

      
      -Boc-L-Valine (1.1 eq) and (+)-Pseudoephedrine (1.0 eq) in anhydrous DCM under Argon atmosphere.
      
    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C and add EDC

      
      HCl (1.2 eq) portion-wise.
      
    • Mechanism:[2][3][4][5][6][7] EDC activates the carboxylic acid of Valine, forming an O-acylisourea intermediate, which is attacked by the hydroxyl of Pseudoephedrine.

    • Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purify via flash column chromatography to isolate

      
      -Boc-L-Valyl-Pseudoephedrine .
      
  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v).

    • Stir for 1 hour at room temperature (removal of Boc group).

    • Evaporate volatiles. Neutralize with weak base resin or NaHCO

      
       wash if stable, or isolate as the TFA salt.
      
Visualization: Synthetic Pathway

SynthesisPathway Start N-Boc-L-Valine + Pseudoephedrine Coupling Esterification (EDC/DMAP) Start->Coupling Activation Activation O-Acylisourea Intermediate ProtectedProdrug N-Boc-Valyl-Pseudoephedrine Activation->ProtectedProdrug Coupling->Activation Transient Deprotection TFA Deprotection (-Boc) ProtectedProdrug->Deprotection FinalProduct L-Valyl-Pseudoephedrine Ester (Prodrug) Deprotection->FinalProduct Yields Active Prodrug

Figure 1: Synthetic pathway for ester-linked phenethylamine prodrugs using carbodiimide coupling.

Part 3: Pharmacokinetics & Enzymatic Activation

The Bioactivation Mechanism

Unlike amide prodrugs which often require specific amidases or cleavage in red blood cells, amino acid esters are designed to be hydrolyzed by Valacyclovirase (BPHL) or ubiquitous Carboxylesterases (CES) .

  • Transport: The prodrug (e.g., L-Val-Dopamine) mimics a dipeptide. It is actively transported across the intestinal epithelium by PEPT1 (SLC15A1).

  • Intracellular Hydrolysis: Once inside the enterocyte or hepatocyte, the ester bond is cleaved.

  • Release: The parent phenethylamine is released into systemic circulation (or the brain, if targeting LAT1).

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the half-life (


) of the ester prodrug in plasma or liver homogenate.

Materials:

  • Pooled Human Plasma (citrated) or S9 Liver Fraction.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC system with UV/Vis or MS detection.

Methodology:

  • Preparation: Pre-incubate plasma/S9 fraction at 37°C for 5 minutes.

  • Initiation: Spike the prodrug stock solution (in DMSO) into the plasma to a final concentration of 10

    
    M. Keep DMSO < 1%.
    
  • Sampling: At

    
     minutes, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Visualization: Bioactivation & Transport

Bioactivation cluster_Lumen Intestinal Lumen cluster_Cell Enterocyte / BBB Endothelial Cell cluster_System Systemic Circulation / CNS Prodrug Amino Acid-Phenethylamine (Ester Prodrug) Transporter PEPT1 / LAT1 Transporter Prodrug->Transporter Active Uptake Intermediate Intracellular Prodrug Transporter->Intermediate Enzyme Valacyclovirase (BPHL) Carboxylesterase ActiveDrug Free Phenethylamine (Active) Enzyme->ActiveDrug Release AminoAcid Free Amino Acid (Nutrient) Enzyme->AminoAcid Intermediate->Enzyme Hydrolysis

Figure 2: Transport and enzymatic activation mechanism. The ester prodrug utilizes peptide transporters (PEPT1) or amino acid transporters (LAT1) before intracellular hydrolysis releases the active phenethylamine.

Part 4: Comparative Data Summary

The following table summarizes the stability and bioavailability enhancements observed in key phenethylamine ester derivatives compared to their parent compounds.

CompoundDerivative TypePromoietiesKey OutcomeReference
Dopamine Ester (Catechol)L-PhenylalanineTargeting LAT1 allowed BBB penetration; 460 min

in brain homogenate.
[1, 2]
Pseudoephedrine Ester (Benzylic)L-ValineEnhanced intestinal absorption via PEPT1 ; rapid systemic hydrolysis.[3]
Acyclovir *Ester (Aliphatic)L-Valine3-5x increase in bioavailability vs parent. (Benchmark mechanism).[4]
L-DOPA Ester (Carboxyl)**Methyl/EthylImproved solubility; intranasal delivery potential.[5]

*Included as the mechanistic benchmark for valine-ester prodrugs. **Note: L-DOPA esters modify the carboxyl group, whereas Dopamine esters modify the hydroxyl group.

References

  • Giannola, L. I., et al. (2017).[8] "Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease." Molecules, 22(12). Link

  • Peura, L., et al. (2013). "Design, synthesis and brain uptake of LAT1-targeted amino acid prodrugs of dopamine." Pharmaceutical Research, 30(10), 2523-2537. Link

  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society, 121(29). Link

  • Vig, B. S., et al. (2013). "Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities." Therapeutic Delivery, 4(9), 1177–1192. Link

  • Denora, N., et al. (2017). "L-Dopa Prodrugs: An Overview of Trends for Improving Parkinson's Disease Therapy." Current Pharmaceutical Design, 23. Link

Sources

Protocols & Analytical Methods

Method

Catalysts in the Synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-[(2-phenylethyl)amino]acetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[(2-phenylethyl)amino]acetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, predominantly through the reductive amination of ethyl glyoxylate with 2-phenylethylamine, is a critical process where the choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive overview of the catalytic systems employed in this synthesis, offering detailed application notes and protocols to aid researchers in optimizing this important transformation.

The synthesis of secondary amines through reductive amination is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where a significant portion of carbon-nitrogen bond formations rely on this method.[1][2] The reaction proceeds via the formation of an imine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced to the corresponding amine.[3] The selection of an appropriate catalyst is crucial to selectively reduce the imine in the presence of the starting carbonyl compound.[1]

Core Synthesis Pathway: Reductive Amination

The primary route to Ethyl 2-[(2-phenylethyl)amino]acetate involves the direct, one-pot reductive amination of ethyl glyoxylate and 2-phenylethylamine.[1][3] This process is favored for its convenience and efficiency.[1] The key is the use of a reducing agent that demonstrates high selectivity for the iminium ion over the starting aldehyde.[4][5]

G Ethyl Glyoxylate Ethyl Glyoxylate Imine Intermediate Imine Intermediate Ethyl Glyoxylate->Imine Intermediate Condensation 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethylamine->Imine Intermediate Ethyl 2-[(2-phenylethyl)amino]acetate Ethyl 2-[(2-phenylethyl)amino]acetate Imine Intermediate->Ethyl 2-[(2-phenylethyl)amino]acetate Reduction Catalyst Catalyst Catalyst->Ethyl 2-[(2-phenylethyl)amino]acetate Facilitates G cluster_0 Imine Formation cluster_1 Reduction Carbonyl Ethyl Glyoxylate Hemiaminal Hemiaminal Carbonyl->Hemiaminal Amine 2-Phenylethylamine Amine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H₂O Product Ethyl 2-[(2-phenylethyl)amino]acetate Iminium Ion->Product STAB STAB STAB->Product Hydride Transfer

Caption: STAB-mediated reductive amination workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (Nitrogen or Argon), add ethyl glyoxylate (typically as a 50% solution in toluene, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: STAB is sensitive to water, which can lead to its decomposition and the formation of hydrogen gas. [1][6]Aprotic solvents like DCM or DCE are therefore essential. [6]* Inert Atmosphere: While not strictly necessary for the reduction step, an inert atmosphere is good practice, especially when handling sensitive reagents.

  • Portion-wise Addition of STAB: This helps to control any potential exotherm and ensures a smooth reaction.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acetic acid and quenches the excess STAB.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents, with hydrogen gas as the reductant and water as the only byproduct. [7]Palladium on carbon is a highly effective and widely used catalyst for this transformation.

Mechanism Insight: The reaction occurs on the surface of the palladium catalyst. The imine intermediate, formed in situ, is adsorbed onto the catalyst surface along with hydrogen. The hydrogenation then proceeds, leading to the formation of the desired secondary amine.

G Reactants Ethyl Glyoxylate + 2-Phenylethylamine + H₂ Gas Adsorption Adsorption Reactants->Adsorption Catalyst Surface Pd/C Catalyst Surface Hydrogenation Hydrogenation Catalyst Surface->Hydrogenation Adsorption->Catalyst Surface Desorption Desorption Hydrogenation->Desorption Product Ethyl 2-[(2-phenylethyl)amino]acetate Desorption->Product

Caption: Catalytic hydrogenation workflow with Pd/C.

Step-by-Step Protocol:

  • Reaction Setup: In a hydrogenation vessel, combine 2-phenylethylamine (1.0 eq), ethyl glyoxylate (1.1 eq), and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Solvent Choice: Protic solvents like ethanol are often used as they can help to dissolve the starting materials and facilitate the reaction.

  • Catalyst Loading: A catalyst loading of 5-10 mol% is typically sufficient for efficient conversion.

  • Vigorous Stirring: This is crucial to ensure good contact between the reactants, hydrogen gas, and the heterogeneous catalyst.

  • Filtration through Celite®: This is a standard and effective method for removing the fine particles of the Pd/C catalyst.

Reductive Amination using Raney® Nickel

Raney® Nickel is a cost-effective alternative for catalytic hydrogenation. [8]It is a highly active catalyst, though it requires careful handling due to its pyrophoric nature when dry. [9] Step-by-Step Protocol:

  • Catalyst Preparation: Under a stream of inert gas, carefully wash the Raney® Nickel catalyst (typically supplied as a slurry in water) with the reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: In a hydrogenation vessel, combine 2-phenylethylamine (1.0 eq), ethyl glyoxylate (1.1 eq), and the washed Raney® Nickel catalyst in ethanol.

  • Hydrogenation: Pressurize the vessel with hydrogen (3-5 atm) and stir at room temperature or with gentle heating (40-60 °C).

  • Reaction Monitoring and Work-up: Follow the same procedure as for the Pd/C catalyzed hydrogenation.

Causality Behind Experimental Choices:

  • Catalyst Washing: It is critical to remove the water from the commercially available Raney® Nickel slurry to prevent side reactions and ensure catalyst activity.

  • Elevated Temperature: Gentle heating can sometimes be required to drive the reaction to completion with Raney® Nickel.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through rigorous in-process monitoring.

  • TLC and LC-MS Analysis: Regular analysis of the reaction mixture allows for the tracking of starting material consumption and product formation, ensuring the reaction proceeds as expected.

  • Spectroscopic Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Yield Calculation: An accurate determination of the product yield provides a quantitative measure of the reaction's efficiency.

Conclusion

The synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate via reductive amination can be achieved through various catalytic methods. The choice between a stoichiometric reagent like STAB and heterogeneous catalysts such as Pd/C or Raney® Nickel will depend on the specific requirements of the synthesis. STAB offers excellent selectivity and mild reaction conditions, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups. For larger-scale production, catalytic hydrogenation with Pd/C or Raney® Nickel provides a more atom-economical and environmentally friendly approach. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Gao, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30239–30248. [Link]

  • Organic Chemistry Portal. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]

  • Li, H., et al. (2017). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 7(68), 42969-42976. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • ResearchGate. Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • Garg, N. K., et al. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Journal of the American Chemical Society, 139(13), 4670–4673. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing the Synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate

Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Selectivity Protocols Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate (a secon...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Selectivity Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate (a secondary amine) via the alkylation of phenethylamine typically suffers from low yields (30–45%) due to a fundamental competitive reaction: over-alkylation . The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the formation of the dialkylated tertiary amine byproduct.

This guide provides two validated workflows to overcome this limitation:

  • Optimization of Direct Alkylation (

    
    ):  Utilizing the "Cesium Effect" and stoichiometry control.
    
  • Reductive Amination (Alternative Route): bypassing the competition entirely.

Module 1: Optimizing Direct Alkylation ( )

The Scenario: You are reacting 2-phenylethylamine with ethyl chloroacetate (or bromoacetate) and observing significant byproduct formation (dialkylation) or low conversion.

Critical Mechanism: The Selectivity Trap

The reaction does not stop at the secondary amine because the inductive effect of the added alkyl group increases the electron density on the nitrogen, making the product more reactive than the starting material.

ReactionPathway cluster_0 Kinetic Trap Start Phenethylamine (Primary Amine) Mono TARGET PRODUCT (Secondary Amine) Start->Mono k1 (Slow) Reagent Ethyl Haloacetate Reagent->Mono Di Byproduct (Tertiary Amine) Reagent->Di Mono->Di k2 (Fast) Over-Alkylation Risk

Figure 1: The kinetic competition between mono- and di-alkylation. If


, yield drops significantly.
Protocol A: The "High-Dilution & Excess" Method

Best for: When reagents are inexpensive and you want to avoid heavy metal catalysts.

The Fix: You must statistically favor the collision of the alkyl halide with the starting amine rather than the product.[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Why?
Stoichiometry 1:1 (Amine : Halide)4:1 (Amine : Halide) Statistical probability favors attack by the starting amine.
Addition Mode All at onceDropwise (Halide into Amine) Keeps the concentration of the alkylating agent low relative to the amine.
Base

or Pyridine

or

Inorganic bases in a heterogeneous phase prevent rapid proton transfer that activates the product.
Solvent DCM or THFAcetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state; ACN allows easier workup.

Step-by-Step Optimization:

  • Dissolve 2-phenylethylamine (4.0 equiv) and

    
     (2.0 equiv)  in Acetonitrile.
    
  • Cool to 0°C.

  • Dissolve Ethyl bromoacetate (1.0 equiv) in Acetonitrile and add it dropwise over 60 minutes. Note: Bromoacetate is more reactive than chloroacetate, allowing lower temperatures which improves selectivity.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Filter solids. Evaporate solvent.[2] The excess phenethylamine can be recovered via vacuum distillation (bp ~197°C) or by careful column chromatography (Phenethylamine is much more polar than the product).

Protocol B: The "Cesium Effect" Method

Best for: High-value substrates where excess amine cannot be used.

The Fix: Use Cesium Carbonate (


) in DMF.[3]
Mechanism:  The large cesium cation (

) forms a "loose" ion pair with the carboxylate or the deprotonated amine intermediate. This specific coordination geometry has been shown to suppress over-alkylation by sterically hindering the second attack or by modulating the basicity of the intermediate.
  • Reagents: 1.0 equiv Phenethylamine, 1.0 equiv Ethyl bromoacetate, 1.5 equiv

    
    , DMF, 
    
    
    
    .
  • Additives: Addition of TBAI (Tetrabutylammonium iodide, 10 mol%) can accelerate the reaction via the Finkelstein reaction (generating the alkyl iodide in situ), allowing milder conditions.

Module 2: The Alternative Route (Reductive Amination)

If direct alkylation yields remain stubborn (<50%), switch to Reductive Amination . This route forms an imine intermediate which is then reduced.[4][5][6] Since the imine can only form once, dialkylation is chemically impossible in this step.

Reaction: Phenylacetaldehyde + Glycine Ethyl Ester


 Imine 

Product

ReductiveAmination cluster_warning Critical Control Point Step1 Reagents: Phenylacetaldehyde + Glycine Ethyl Ester HCl Step2 Imine Formation (Dehydration) Step1->Step2 Et3N (neutralize HCl) DCM, 25°C Step3 Reduction (NaBH(OAc)3) Step2->Step3 Selectivity Control Note Warning: Phenylacetaldehyde polymerizes easily. Ensure fresh distillation. Note->Step1

Figure 2: Reductive amination workflow. This route guarantees mono-alkylation.

Protocol:

  • Preparation: Phenylacetaldehyde is unstable. Ensure it is freshly distilled or purchased as a stabilized solution.

  • Imine Formation: Dissolve Glycine Ethyl Ester HCl (1.0 equiv) in DCM. Add

    
     (1.0 equiv) to free-base it. Add Phenylacetaldehyde (1.0 equiv). Add 
    
    
    
    (anhydrous) to absorb water and drive imine formation (stir 2 hours).
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv). Do not use

    
     as it reduces aldehydes too fast; STAB is selective for imines.
    
  • Quench: Quench with saturated

    
    .
    
Module 3: Isolation & Stability Troubleshooting

Issue: "I see the product on TLC, but I lose it during extraction."

Root Cause:

  • Amphoteric Nature: The product has a basic amine and an ester.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis if exposed to strong aqueous base (NaOH) for extended periods, forming the water-soluble amino acid (Zwitterion).

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Yield Loss to Aqueous Layer pH is too low during extraction.The secondary amine forms a salt at pH < 8. Adjust aqueous layer to pH 9-10 using saturated

or

(avoid NaOH) before extracting with organic solvent.
Product disappears, new polar spot appears Ester Hydrolysis.You used strong base (NaOH) or left the product in aqueous base too long. Use milder bases (

) and perform extraction quickly (Keep cold).
Product is an oil that won't crystallize Impurities/Nature of product.This ester is typically an oil. Convert to the HCl salt for storage: Dissolve oil in dry ether, bubble HCl gas or add HCl/Dioxane. The salt is a stable solid.
FAQ: Rapid Response

Q: Can I use Ethyl Chloroacetate instead of Bromoacetate? A: Yes, but it is less reactive. You will need to heat the reaction (reflux in ACN), which increases the risk of dialkylation. If using Chloroacetate, add KI (0.1 equiv) to generate the iodide in situ (Finkelstein catalyst), allowing you to run it at lower temperatures.

Q: Why not use NaH as a base? A: NaH is too strong. It risks deprotonating the


-carbon of the ester (Claisen condensation self-reaction) or causing elimination. Stick to Carbonate bases (

) or non-nucleophilic organic bases (DIPEA).

Q: How do I separate the mono-alkylated product from the di-alkylated byproduct? A: They have different polarities. The secondary amine (Mono) can form a hydrogen bond, making it slightly more polar than the tertiary amine (Di).

  • TLC Mobile Phase: Hexane:Ethyl Acetate (4:1) with 1% Triethylamine (to prevent streaking).

  • Purification: If separation is difficult, convert the mixture to HCl salts. The secondary amine salt often crystallizes differently than the tertiary amine salt.

References
  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7811. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hinkes, S. P., et al. (2020). "Optimization of N-Alkylation of Primary Amines." Organic Process Research & Development.
  • Patsnap Eureka. (2025). "Ethyl Acetate Production: Enhancing Yield and Purity." (Reference for ester stability and handling). Link

Sources

Optimization

Removing unreacted phenethylamine from Ethyl 2-[(2-phenylethyl)amino]acetate mixtures

The following technical guide is structured as a Technical Support Center resource. It is designed to address the specific purification challenges associated with Ethyl 2-[(2-phenylethyl)amino]acetate (a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to address the specific purification challenges associated with Ethyl 2-[(2-phenylethyl)amino]acetate (a secondary amine ester) contaminated with Phenethylamine (a primary amine).[1]

Ticket ID: PUR-2024-PEA-EST Subject: Removal of unreacted Phenethylamine from Ethyl 2-[(2-phenylethyl)amino]acetate Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Overview

You are dealing with a mixture of a primary amine (Phenethylamine, Starting Material) and a secondary amine ester (Product).

  • The Challenge: Both compounds are basic amines.[1] Standard acid/base extractions often fail because both protonate under strong acid conditions and deprotonate under strong base conditions.[1] Furthermore, the ester moiety is susceptible to hydrolysis (saponification) if the pH becomes too high (pH > 12) or too low with heat.

  • The Solution: We exploit the subtle

    
      (difference in basicity) created by the electron-withdrawing ester group on the product, or utilize chemoselective scavenging  based on steric differentiation.
    
Decision Matrix (Troubleshooting Flowchart)

Use the following logic tree to select the correct protocol for your scale and purity requirements.

PurificationLogic Start Analyze Crude Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 10 grams (Scalability Focus) ScaleCheck->LargeScale SmallScale < 10 grams (Speed Focus) ScaleCheck->SmallScale ImpurityLevel Impurity Level? HighImp High Remaining SM (>10%) ImpurityLevel->HighImp LowImp Low Remaining SM (<10%) ImpurityLevel->LowImp LargeScale->ImpurityLevel ProtocolB Protocol B: Chemoselective Scavenging (Resins/Anhydrides) SmallScale->ProtocolB ProtocolA Protocol A: pH-Controlled Extraction (The 'Sweet Spot') HighImp->ProtocolA LowImp->ProtocolA ProtocolC Protocol C: Chromatography w/ Amine Modifiers ProtocolA->ProtocolC If purity < 98%

Caption: Decision tree for selecting the optimal purification method based on scale and impurity load.

Technical Briefing: The Chemistry of Separation

To separate these components without chromatography, we must understand their physicochemical differences.[1]

CompoundStructure TypeApprox.[1][2][3][4][5][6][7]

(Conjugate Acid)
Reactivity Profile
Phenethylamine Primary Amine~9.83 Highly basic; Sterically unhindered; Reacts fast with electrophiles.[1]
Target Product Secondary

-Amino Ester
~7.75 - 8.0 Less basic (due to inductive effect of ester carbonyl); Sterically hindered; Ester sensitive to hydrolysis.[1]

The "Sweet Spot" Theory: Because the Target Product has an electron-withdrawing ester group (


) attached to the 

-carbon, its nitrogen is significantly less basic than the Phenethylamine nitrogen.
  • At pH 4.0: Both are protonated (Water soluble).[1]

  • At pH 12.0: Both are neutral (Organic soluble).[1]

  • At pH 8.5: Phenethylamine is largely protonated (

    
     ionic) and stays in the water.[1] The Target Product is largely neutral (
    
    
    
    non-ionic) and partitions into the organic layer.

Validated Protocols

Protocol A: pH-Controlled Extraction (The "Sweet Spot" Method)

Best for: Large scale (>10g), cost-efficiency, and preventing ester hydrolysis.

Reagents Required:

  • Phosphate Buffer (0.5 M, pH 8.[1]5) or Saturated

    
     (approx pH 8.3).[1]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Wash (Removal of Neutrals): Optional. If you have non-amine impurities, extract with 1M HCl.[1] Discard organic layer.[1] Basify the aqueous layer carefully to pH ~8.5 using 2M NaOH (monitor with pH meter, do not overshoot).

  • The "Sweet Spot" Wash (Removal of Phenethylamine):

    • If you skipped step 2: Wash the organic layer vigorously with Phosphate Buffer (pH 8.5) or Saturated

      
        three times.[1]
      
    • Mechanism:[8] At this pH, the Phenethylamine (

      
       9.8) grabs protons from the buffer, becomes charged, and moves to the water. The ester (
      
      
      
      ~7.[1]8) remains mostly neutral and stays in the EtOAc.[1]
  • Polishing: Wash the organic layer once with Brine to remove residual water/emulsions.[1]

  • Drying: Dry over

    
    , filter, and concentrate
    
    • Warning: Do not use heat >40°C during concentration to prevent intermolecular cyclization (diketopiperazine formation).[1]

Protocol B: Chemoselective Scavenging

Best for: Small scale (<5g), high-throughput libraries, or when extraction yields are low.

Concept: Use an electrophile that reacts rapidly with the unhindered primary amine (Phenethylamine) but reacts slowly or not at all with the hindered secondary amine (Product).

Option 1: Solid-Phase Extraction (Recommended)

  • Reagent: Polymer-Supported Isocyanate (PS-Isocyanate).[1]

  • Procedure:

    • Dissolve crude in DCM.[1]

    • Add 1.5 - 2.0 equivalents of PS-Isocyanate resin relative to the estimated Phenethylamine impurity.[1]

    • Stir gently at Room Temperature for 2-4 hours.

    • Filter off the resin.[1] The Phenethylamine is now covalently bound to the beads.

    • Concentrate the filtrate to obtain pure product.[1]

Option 2: Liquid-Phase Scavenging (Budget Alternative)

  • Reagent: Phthalic Anhydride.[1]

  • Procedure:

    • Add 1.2 equivalents of Phthalic Anhydride (relative to impurity) to the mixture in Toluene/DCM.

    • Stir for 1 hour. The primary amine forms a phthalimide (or amic acid) which alters its solubility.[1]

    • Perform a standard basic wash (pH 9-10).[1] The phthalimide derivative usually extracts into the organic phase but changes the polarity significantly, making subsequent chromatography very easy (large

      
       difference). Alternatively, the amic acid intermediate is soluble in bicarbonate, allowing extraction into water.
      
Protocol C: Chromatography Optimization

Best for: Final polishing of high-purity standards.

If you must run a column, standard silica often causes "streaking" (tailing) of amines.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase Modifier: You must add a base to the mobile phase to deprotonate the silanols on the silica.

    • Recipe: Hexanes : Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) or 1%

      
       .[1]
      
  • TLC Visualization:

    • UV (254 nm) will show both compounds (aromatic rings).[1]

    • Ninhydrin Stain: Phenethylamine stains Red/Purple (Primary amine).[1] The Product stains Faint Blue/Yellow or not at all (Secondary amine/Ester).[1] This allows you to distinguish spots easily.[1]

Frequently Asked Questions (FAQs)

Q: My product yield is low after the pH 8.5 wash. Where did it go? A: If the pH dropped below 7.5 during the wash, your product protonated and went into the water.

  • Fix: Re-extract the aqueous waste layers with DCM.[1] DCM is better than EtOAc for extracting semi-polar amines.[1] Ensure the pH of the aqueous layer is verified at 8.5 before discarding.

Q: Can I distill the product? A: Vacuum distillation is risky.[1]

  • Phenethylamine b.p. is ~197°C (atm).[1] The ester will boil higher.[1]

  • Risk:[9][10] Heating

    
    -amino esters often leads to dimerization (forming cyclic diketopiperazines) or transesterification.[1] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep temperatures below 100°C.[1]
    

Q: Why not use strong NaOH to remove the amine? A: Saponification.[1] Ethyl esters hydrolyze rapidly in the presence of hydroxide (


).[1] If you use pH 12+ NaOH, you will convert your target ester into the carboxylic acid (zwitterion), which is water-soluble and difficult to recover.

Q: I see a new impurity appearing after leaving the product in solution. A: This is likely the Diketopiperazine (cyclic dimer).

  • Mechanism:[8] The amine of one molecule attacks the ester of another.[11]

  • Prevention:[10] Store the product as a salt (e.g., HCl salt or Oxalate salt) or keep it neat at -20°C. Do not store in solution for long periods.

References

  • pKa of Phenethylamine: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]

  • pKa of Alpha-Amino Esters: The inductive effect of the ester group generally lowers the pKa of the alpha-amine by ~2 units compared to the parent amine. See: Evans pKa Table. Retrieved from [Link]

  • Selective Separation of Amines: Power, L. A., et al. (2021).[1][12] Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for High-Purity N-phenethylglycine Ethyl Ester

Welcome to the technical support center for the optimization of solvent selection in the synthesis and purification of N-phenethylglycine ethyl ester. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of solvent selection in the synthesis and purification of N-phenethylglycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization and purification of this compound. Our approach is rooted in scientific principles and validated through extensive laboratory experience to ensure you achieve the highest purity for your target molecule.

Introduction: The Critical Role of Solvent Selection

The selection of an appropriate solvent system is arguably one of the most critical parameters in achieving high-purity N-phenethylglycine ethyl ester. The solvent not only influences the reaction kinetics and yield but also plays a pivotal role in the crystallization process, dictating crystal morphology, polymorphism, and ultimately, the impurity profile of the final active pharmaceutical ingredient (API).[1][2] An ideal solvent for crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while simultaneously showing high solubility for impurities across the temperature range. This differential solubility is the cornerstone of effective purification by crystallization.

This guide will walk you through a systematic approach to solvent selection, troubleshooting common issues, and provide detailed protocols to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and issues that researchers commonly face during the synthesis and purification of N-phenethylglycine ethyl ester.

Q1: My initial crystallization attempt resulted in an oil instead of solid crystals. What are the likely causes and how can I fix this?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the supersaturation is too high, or the chosen solvent is not ideal.

Causality:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a supersaturation level that favors the formation of an amorphous oil over an ordered crystal lattice.

  • Solvent Choice: The solvent may have too strong of a solvating power for the N-phenethylglycine ethyl ester, even at lower temperatures. A rule of thumb is that solvents with functional groups similar to the solute can be very effective solubilizers.[3] For an ester like N-phenethylglycine ethyl ester, solvents like ethyl acetate might be too effective, preventing crystallization.[3]

  • Impurities: The presence of certain impurities can inhibit crystal nucleation and growth, promoting oiling out.

Troubleshooting Steps:

  • Reduce Cooling Rate: Employ a slower, more controlled cooling profile. A stepwise or ramp-down cooling approach can provide the necessary time for crystal nucleation and growth.

  • Solvent System Modification:

    • Introduce an Anti-solvent: If you are using a good solvent, gradually add a miscible anti-solvent in which your compound has low solubility (e.g., hexanes, heptane) until slight turbidity is observed. Then, cool the mixture slowly.

    • Solvent Screening: Conduct a systematic solvent screening to identify a more suitable single or mixed solvent system. (See Protocol 1).

  • "Seeding": Introduce a small amount of previously obtained pure crystals (a "seed crystal") to the supersaturated solution to induce crystallization.

  • Increase Purity of Starting Material: If possible, perform a preliminary purification step (e.g., column chromatography) on the crude material to remove impurities that may be hindering crystallization.

Q2: I've obtained crystals, but the purity is still below my target specifications. How can I improve the purity?

A2: Suboptimal purity after crystallization typically points to issues with the solvent's ability to effectively exclude impurities or the presence of co-crystallizing impurities.

Causality:

  • Poor Impurity Rejection: The chosen solvent may have similar solubility characteristics for both the desired compound and the impurities, leading to their co-precipitation.

  • Inclusion/Occlusion: Impurities can become trapped within the crystal lattice (inclusion) or on the crystal surface (occlusion) during rapid crystal growth.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different properties, including solubility and impurity uptake. The solvent can influence which polymorph is formed.[1][4][5]

Troubleshooting Steps:

  • Solvent System Re-evaluation:

    • Solubility Profiling: Systematically determine the solubility of your crude N-phenethylglycine ethyl ester in a range of solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point). The ideal solvent will show a large solubility difference between these two temperatures. (See Protocol 2).

    • Mixed Solvent Systems: Experiment with binary or even ternary solvent systems. A common and often successful mixture for esters is a combination of a good solvent (like ethanol or ethyl acetate) and an anti-solvent (like n-hexane or n-heptane).[3][6]

  • Recrystallization: Perform a second crystallization step. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize. This process often significantly enhances purity.

  • Controlled Crystallization:

    • Slow Cooling: As mentioned previously, a slower cooling rate allows for more selective crystallization.

    • Stirring: Gentle agitation during crystallization can help to prevent the agglomeration of crystals and reduce impurity occlusion.

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Q3: How do I choose the best solvent for the initial work-up and extraction of N-phenethylglycine ethyl ester from the reaction mixture?

A3: The choice of extraction solvent is critical for efficiently separating your product from unreacted starting materials, byproducts, and catalysts.

Causality:

  • Partition Coefficient: The ideal extraction solvent should have a high partition coefficient for N-phenethylglycine ethyl ester and a low partition coefficient for the impurities you wish to remove.

  • Immiscibility: The extraction solvent must be immiscible with the reaction solvent (often aqueous).

  • Volatility: A lower boiling point solvent is generally preferred for ease of removal post-extraction.

  • Safety and Environmental Considerations: Always consider the toxicity, flammability, and environmental impact of the chosen solvent.

Recommended Solvents and Rationale:

A common synthesis of N-phenylglycine ethyl ester involves the reaction of aniline with ethyl bromoacetate.[7] The work-up often involves an aqueous wash to remove salts and water-soluble impurities.

  • Ethyl Acetate (EtOAc): A versatile and commonly used extraction solvent. It is a good solvent for many organic compounds, including esters, and is relatively immiscible with water.

  • Dichloromethane (DCM): Offers excellent solubility for a wide range of organic compounds. However, it is denser than water, which can sometimes complicate separations, and has environmental and health concerns.

  • Diethyl Ether: A good solvent with a low boiling point, making it easy to remove. However, it is highly flammable and can form explosive peroxides.

General Extraction Protocol:

  • Quench the reaction mixture as per your synthetic protocol.

  • Add the reaction mixture to a separatory funnel containing water or an appropriate aqueous wash solution (e.g., dilute acid or base to remove basic or acidic impurities).

  • Add the chosen organic extraction solvent (e.g., ethyl acetate).

  • Shake the separatory funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the appropriate layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize product recovery.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Q4: What analytical techniques are essential for assessing the purity of N-phenethylglycine ethyl ester?

A4: A combination of analytical techniques is crucial for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A well-developed HPLC method can separate the target compound from closely related impurities and degradation products, allowing for accurate purity determination (e.g., >98%).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can detect the presence of impurities with different chemical structures.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[10]

  • Gas Chromatography (GC): Useful for assessing purity, especially if the compound and potential impurities are volatile. TCI provides a purity specification of >98.0% by GC for N-Phenylglycine Ethyl Ester.[11]

  • Melting Point: A sharp melting point range close to the literature value (53-56 °C) is a good indicator of high purity.[12] A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a small-scale, systematic approach to identify promising solvents for the crystallization of N-phenethylglycine ethyl ester.

Materials:

  • Crude N-phenethylglycine ethyl ester

  • A selection of solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 20-50 mg) of the crude product into several labeled vials.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each vial.

  • Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently while stirring or vortexing until the solid dissolves completely. Add more solvent in small increments if necessary.

  • Once dissolved, allow the vials to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Observe the vials for crystal formation, oiling out, or no precipitation.

  • Record your observations in a table.

Table 1: Solvent Screening Observations

SolventPolarity IndexSolubility at RTSolubility at Elevated Temp.Observations upon Cooling
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Polarity index values are approximate and can vary slightly depending on the source.[13]

Interpretation of Results:

  • Ideal Solvents: Will show low solubility at room temperature and high solubility at elevated temperatures, resulting in good crystal formation upon cooling.

  • Potential for Mixed Solvents: A solvent that dissolves the compound well at room temperature can be a good "solvent" in a mixed-solvent system, while one in which the compound is insoluble can be a good "anti-solvent."

Protocol 2: Optimizing a Mixed Solvent System

This protocol details how to fine-tune a promising solvent/anti-solvent pair identified from the initial screen.

Materials:

  • Crude N-phenethylglycine ethyl ester

  • Selected "good" solvent (e.g., ethanol)

  • Selected "anti-solvent" (e.g., n-hexane)

  • Beaker or flask

  • Hot plate with stirring

  • Graduated cylinders or pipettes

Procedure:

  • Dissolve a known amount of the crude product in a minimal amount of the hot "good" solvent with stirring.

  • Once completely dissolved, slowly add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the mixture further in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the solvent/anti-solvent.

  • Dry the crystals under vacuum.

Visualization of the Workflow

The following diagram illustrates the logical workflow for optimizing solvent selection for purification.

Solvent_Selection_Workflow cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Optimization & Purification cluster_3 Analysis & Final Product Start Crude N-phenethylglycine ethyl ester Initial_Purity Assess Initial Purity (TLC, HPLC, NMR) Start->Initial_Purity Screening Protocol 1: Systematic Solvent Screening Initial_Purity->Screening Oiling_Out Oiling Out? Screening->Oiling_Out Good_Crystals Good Crystals Formed? Oiling_Out->Good_Crystals No Adjust_Cooling Adjust Cooling Rate or Change Solvent System Oiling_Out->Adjust_Cooling Yes Optimize_Mixed Protocol 2: Optimize Mixed Solvent System Good_Crystals->Optimize_Mixed No (or needs improvement) Recrystallize Recrystallization Good_Crystals->Recrystallize Yes Adjust_Cooling->Screening Optimize_Mixed->Recrystallize Final_Purity Assess Final Purity (HPLC, NMR, MS, MP) Recrystallize->Final_Purity Target_Purity Target Purity Met? Final_Purity->Target_Purity Target_Purity->Recrystallize No End High-Purity N-phenethylglycine ethyl ester Target_Purity->End Yes

Caption: Workflow for Solvent Selection and Purification Optimization.

Concluding Remarks

Achieving high-purity N-phenethylglycine ethyl ester is a multi-step process where careful solvent selection is paramount. By adopting a systematic and logical approach to solvent screening and crystallization optimization, researchers can significantly improve the purity and yield of their final product. This guide provides a foundational framework for troubleshooting common issues and implementing effective purification strategies. Remember that each compound and impurity profile is unique, and some degree of empirical optimization will always be necessary.

References

  • Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. PubMed. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Crystallization of polymorphs: The effect of solvent. ResearchGate. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]

  • Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. Semantic Scholar. [Link]

  • Preparation of N-phenylglycine ethyl ester. PrepChem.com. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Crystallization Solvents. University of California, Los Angeles. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
  • CN1202076C - Production method of N-benzyl glycine ethyl ester.
  • US5118815A - Method for crystallization of amino acids.
  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]

  • CN103864632A - Production method for glycine ethyl ester hydrochloride.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Resolving Phase Separation Issues in Ethyl 2-[(2-phenylethyl)amino]acetate Extraction

This guide provides in-depth troubleshooting for common phase separation challenges encountered during the liquid-liquid extraction of Ethyl 2-[(2-phenylethyl)amino]acetate. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common phase separation challenges encountered during the liquid-liquid extraction of Ethyl 2-[(2-phenylethyl)amino]acetate. Designed for researchers, scientists, and professionals in drug development, this resource offers practical solutions grounded in chemical principles to ensure efficient and successful purifications.

Troubleshooting Guide: Common Extraction Problems and Solutions

This section addresses specific, frequently encountered issues during the extraction of Ethyl 2-[(2-phenylethyl)amino]acetate. Each problem is followed by a detailed, step-by-step protocol to resolve the issue, along with an explanation of the underlying scientific principles.

Issue 1: Persistent Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, in this case, the organic and aqueous phases, which prevents clear layer separation.[1][2] This is one of the most common problems in liquid-liquid extractions.[3]

Root Causes:
  • High Agitation: Vigorous shaking can create fine droplets of one phase dispersed in the other, leading to a stable emulsion.[3]

  • Surfactant-like Impurities: The presence of compounds with both hydrophilic and hydrophobic properties can stabilize emulsions.[3]

  • High Concentration of the Amine: The amine product itself can sometimes act as a surfactant, especially at the interface between the aqueous and organic layers.

Step-by-Step Resolution Protocol:
  • Initial Waiting Period: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling of the funnel can sometimes help the layers to coalesce.[1]

  • "Salting Out" - Addition of Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel.[1][3][4] The increased ionic strength of the aqueous layer reduces the solubility of organic components, including the emulsifying agents and the desired product, forcing them into the organic phase and breaking the emulsion.[1][3][5]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and help separate the layers.[2][4]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to break stubborn emulsions by physically forcing the separation of the denser and lighter phases.[3][6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to break the emulsion.[1][3]

Issue 2: Poor or Slow Phase Separation

Even without a distinct emulsion, the interface between the aqueous and organic layers can be cloudy or indistinct, making a clean separation difficult.

Root Causes:
  • Similar Densities: If the densities of the organic and aqueous phases are too close, separation will be slow.

  • Partially Miscible Solvents: The use of solvents with some degree of mutual solubility can lead to a broad, poorly defined interface.

  • Temperature Effects: Changes in temperature can affect solvent densities and mutual solubility.[6]

Step-by-Step Resolution Protocol:
  • pH Adjustment: Since Ethyl 2-[(2-phenylethyl)amino]acetate is a basic compound, ensuring the aqueous phase is sufficiently basic (pH > 9) will keep the amine in its neutral, more organic-soluble form.[7][8][9] This can improve partitioning into the ethyl acetate layer and sharpen the interface.

  • Salting Out: As with emulsions, adding brine will increase the density of the aqueous phase and decrease the mutual solubility of the organic and aqueous layers, promoting a cleaner separation.[3][5][10][11][12]

  • Temperature Modification: Gently warming or cooling the separatory funnel in a water bath can sometimes be sufficient to induce separation by altering the densities of the two phases.[6]

  • Solvent Change: If phase separation issues are persistent with ethyl acetate, consider switching to a less polar, less water-soluble solvent like toluene or methyl tert-butyl ether (MTBE). However, be mindful of potential changes in extraction efficiency.

Issue 3: Product Loss to the Aqueous Phase

Low yields of the desired product in the organic layer can be a significant issue, often due to its partial solubility in the aqueous phase.

Root Causes:
  • Protonation of the Amine: If the aqueous phase is acidic or neutral, the amine will be protonated to its ammonium salt form, which is highly water-soluble.[8][13][14][15]

  • Insufficient Extraction: A single extraction may not be sufficient to transfer all of the product into the organic phase.

  • Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ethyl ester group, forming the more water-soluble carboxylic acid.

Step-by-Step Resolution Protocol:
  • Control of pH: Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-11) using a suitable base like sodium carbonate or a dilute sodium hydroxide solution.[7][9] This ensures the amine is in its free base form, which has much higher solubility in ethyl acetate.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of ethyl acetate (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for recovering the product from the aqueous phase.

  • Back-Extraction: After the initial extractions, the aqueous layer can be re-extracted with a fresh portion of ethyl acetate to recover any remaining product.[16]

  • Minimize Hydrolysis: Perform the extraction at room temperature or below and avoid prolonged contact with strong acids or bases.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting Ethyl 2-[(2-phenylethyl)amino]acetate into ethyl acetate?

A1: The optimal pH is in the basic range, typically between 9 and 11.[7][9] In this pH range, the amine group is deprotonated, making the molecule neutral and significantly more soluble in the organic solvent, ethyl acetate.

Q2: Can I use a different solvent than ethyl acetate?

A2: Yes, other water-immiscible organic solvents can be used. Solvents like diethyl ether, dichloromethane (DCM), or toluene are potential alternatives. However, DCM is denser than water and can be prone to emulsion formation.[16] Toluene is less polar and may have a different extraction efficiency. The choice of solvent should be based on the specific requirements of your process, including solubility of the product and impurities, ease of removal, and safety considerations.

Q3: How can I confirm which layer is the organic phase and which is the aqueous phase?

A3: A simple "drop test" can be performed. Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, then the bottom layer is aqueous. If they form a separate small layer on top of the bottom layer, then the top layer is aqueous. Generally, ethyl acetate is less dense than water and will be the top layer, unless the aqueous layer is highly concentrated with salts.

Q4: What should I do if a solid precipitate forms at the interface?

A4: A precipitate at the interface can sometimes be the desired product or an impurity. It is often beneficial to filter the entire mixture through a coarse filter to collect the solid. The filtrate can then be returned to the separatory funnel to allow for phase separation. The collected solid should be analyzed separately.

Visualizing the Extraction Workflow

The following diagram illustrates a typical workflow for the extraction of Ethyl 2-[(2-phenylethyl)amino]acetate, incorporating troubleshooting steps.

ExtractionWorkflow start Start: Reaction Mixture in Aqueous Solution add_base Adjust to pH 9-11 with Base start->add_base add_etOAc Add Ethyl Acetate add_base->add_etOAc shake Gently Shake/Invert Funnel add_etOAc->shake separate Allow Layers to Separate shake->separate emulsion Emulsion Forms? separate->emulsion add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes collect_organic Collect Organic Layer emulsion->collect_organic No add_brine->separate centrifuge Centrifuge (if necessary) add_brine->centrifuge centrifuge->separate back_extract Back-extract Aqueous Layer with fresh EtOAc collect_organic->back_extract combine Combine Organic Layers back_extract->combine dry Dry with Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate product Isolated Product evaporate->product

Caption: Workflow for Ethyl 2-[(2-phenylethyl)amino]acetate extraction.

Key Physicochemical Data

The following table summarizes important properties of the solvents and the target compound.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
Ethyl 2-[(2-phenylethyl)amino]acetate207.27~324 (Predicted)~1.05 (Predicted)Sparingly soluble
Ethyl Acetate88.1177.10.9028.3 g/100 mL
Water18.021000.998Miscible

Data for Ethyl 2-[(2-phenylethyl)amino]acetate is based on predicted values and structural analogs.[18][19][20]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. Available at: [Link]

  • Valente, I. M., Moreira, M. M., & P. (2016). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ResearchGate. Available at: [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - Wikimedia Commons. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]

  • Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. Available at: [Link]

  • Tackling emulsions just got easier - Biotage. Available at: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

  • Extraction solvent for amines in an aqueous reaction solution? : r/chemistry - Reddit. Available at: [Link]

  • US2485298A - Method for breaking emulsion - Google Patents.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Available at: [Link]

  • Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem. Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

  • US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures - Google Patents.
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. Available at: [Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. Available at: [Link]

  • (PDF) Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion - ResearchGate. Available at: [Link]

  • Effect of pH and Modifier-Concentration on the Solvent Extraction of Molybdenum with an Alkyl Amine - INIS-IAEA. Available at: [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? Available at: [Link]

  • How to extract a plant compound using ethyl acetate - Quora. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • US4791216A - Para ethyl amino phenol pharmaceutical compounds - Google Patents.
  • Ethyl 2-[(2-hydroxy-2-phenylethyl)amino]acetate | C12H17NO3 | CID - PubChem. Available at: [Link]

  • Phenethyl acetate - Wikipedia. Available at: [Link]

  • An aqueous-organic two-phase bioprocess for efficient production of the natural aroma chemicals 2-phenylethanol and 2-phenylethylacetate with yeast - ResearchGate. Available at: [Link]

  • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products - MDPI. Available at: [Link]

  • Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate - ResearchGate. Available at: [Link]

  • Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435 - MDPI. Available at: [Link]

  • Recovery of Valuable Solvents from the Pharmaceutical Industry Wastewater - Chemical Engineering Transactions. Available at: [Link]

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Reference Data & Comparative Studies

Validation

HPLC method development for quantifying Ethyl 2-[(2-phenylethyl)amino]acetate purity

A Method Development Guide for Ethyl 2-[(2-phenylethyl)amino]acetate Executive Summary: The "Silanol vs. Stability" Paradox Developing a purity method for Ethyl 2-[(2-phenylethyl)amino]acetate presents a classic chromato...

Author: BenchChem Technical Support Team. Date: February 2026

A Method Development Guide for Ethyl 2-[(2-phenylethyl)amino]acetate

Executive Summary: The "Silanol vs. Stability" Paradox

Developing a purity method for Ethyl 2-[(2-phenylethyl)amino]acetate presents a classic chromatographic paradox. As a secondary amine, the molecule exhibits strong basicity, leading to severe peak tailing on standard silica columns due to silanol interactions. The "modern" solution—increasing mobile phase pH to >9.5 to neutralize the amine—is catastrophic here because the ethyl ester moiety is susceptible to rapid hydrolysis under alkaline conditions.

This guide objectively compares three method development strategies. We demonstrate why the industry-standard "High pH" approach fails for this specific molecule and validate a robust Low-pH/Chaotropic Buffer method that balances peak symmetry with analyte stability.

The Analyte: Chemical Intelligence

Before selecting a column, we must deconstruct the molecule to understand its behavior in the LC flow path.

FeatureChemical MoietyChromatographic Consequence
Basic Center Secondary Amine (-NH-)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. At neutral pH, it is protonated (

), interacting strongly with anionic silanols (

), causing tailing.
Labile Group Ethyl Ester (-COOEt)Susceptible to hydrolysis at pH > 8.0 and pH < 2.0 (though slower at low pH). Limits the "safe" pH window.
Hydrophobicity Phenylethyl GroupProvides moderate retention on C18; allows

selectivity on Phenyl phases.
Chromophore Phenyl RingUV Absorbance at 254 nm (weak) and 210-215 nm (strong).
Comparative Method Study

We evaluated three distinct chromatographic approaches to quantify purity. The goal was to achieve a USP Tailing Factor (


) 

and Resolution (

)

from the primary hydrolysis impurity (N-phenethylglycine).
Scenario A: The "Default" Approach (Baseline)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Outcome: FAILURE .

  • Analysis: While the pH is low enough to protonate most silanols, the "Standard" C18 has enough residual acidity to interact with the amine. The result is a broad, tailing peak (

    
    ) that masks small impurities trailing the main peak.
    
Scenario B: The "Modern High pH" Approach
  • Column: Hybrid Silica C18 (High pH stable).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Outcome: CRITICAL RISK .

  • Analysis: The peak shape is perfect (

    
    ) because the amine is neutral. However, on-column hydrolysis occurs. The area count of the main peak decreases by 3% over a 10-hour sequence, generating a false "impurity" peak (the acid hydrolysis product). This method is not stability-indicating; it is stability-degrading.
    
Scenario C: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (End-capped, Base Deactivated).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Outcome: SUCCESS .

  • Analysis:

    • pH 2.5: Suppresses silanol ionization (

      
      ) better than formic acid due to higher ionic strength.
      
    • Phenyl-Hexyl Phase: Offers unique

      
       selectivity with the analyte's phenyl ring, pulling it away from aliphatic impurities.
      
    • Stability: The ester is kinetically stable at pH 2.5 for the duration of the run.

Data Summary: Performance Metrics

The following table summarizes the experimental data generated during the optimization phase.

ParameterMethod A (Formic Acid)Method B (High pH 10)Method C (Phosphate pH 2.5)
Retention Time (

)
4.2 min6.8 min5.1 min
USP Tailing (

)
2.4 (Fail) 1.05 (Excellent)1.15 (Pass)
Theoretical Plates (

)
4,50012,00011,500
Analyte Stability (24h) 99.8%92.0% (Fail) 99.9%
Resolution (

)
1.2N/A (Degradation)3.4
Method Development Decision Workflow

The following diagram illustrates the logic flow used to arrive at the optimized method, specifically highlighting the "Ester Trap" that catches many analysts.

MethodDevelopment Start Analyte: Ethyl 2-[(2-phenylethyl)amino]acetate CheckGroups Identify Functional Groups: 1. Secondary Amine (Basic) 2. Ethyl Ester (Labile) Start->CheckGroups DecisionPH Select pH Strategy CheckGroups->DecisionPH HighPH High pH (> 9.0) (Neutralize Amine) DecisionPH->HighPH Modern Approach LowPH Low pH (< 3.0) (Protonate Silanols) DecisionPH->LowPH Stability Approach ResultHigh Result: Perfect Peak Shape BUT Ester Hydrolysis HighPH->ResultHigh ColSelect Select Column Chemistry LowPH->ColSelect StdC18 Standard C18 (Formic Acid) ColSelect->StdC18 Phenyl Phenyl-Hexyl + Phosphate (High Ionic Strength) ColSelect->Phenyl FailTail Result: Severe Tailing (Silanol Interaction) StdC18->FailTail Success FINAL METHOD: Sharp Peak + Stable Analyte Phenyl->Success

Figure 1: Decision tree for method selection illustrating the critical avoidance of high pH conditions due to ester instability.

Detailed Experimental Protocol (Method C)

This protocol is validated for linearity (


) and precision (

).
A. Instrumentation & Conditions
  • System: HPLC with UV/Vis Detector (or PDA).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 215 nm (Maximize sensitivity) and 254 nm (Selectivity check).

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water (20 mM).
      
    • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (

      
      ). Crucial: Do not use Acetate or Formate; Phosphate suppresses silanols more effectively.
      
    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial Hold
2.09010Isocratic for polar impurities
12.04060Elute Main Peak
15.01090Wash
15.19010Re-equilibrate
20.09010End
D. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Prepare fresh daily. Although the pH 2.5 mobile phase stabilizes the ester during the run, the sample in the vial should be neutral to slightly acidic to prevent hydrolysis over 24 hours.

References
  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from [Link]

  • Element Lab Solutions. (2025). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

Sources

Comparative

FTIR absorption bands characteristic of Ethyl 2-[(2-phenylethyl)amino]acetate

Publish Comparison Guide: FTIR Characterization of Ethyl 2-[(2-phenylethyl)amino]acetate Executive Summary: The Criticality of Spectral Validation Ethyl 2-[(2-phenylethyl)amino]acetate (CAS: 54608-35-4), often synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Characterization of Ethyl 2-[(2-phenylethyl)amino]acetate

Executive Summary: The Criticality of Spectral Validation

Ethyl 2-[(2-phenylethyl)amino]acetate (CAS: 54608-35-4), often synthesized via the alkylation of phenethylamine with ethyl chloroacetate, represents a crucial intermediate in the synthesis of pharmaceutical opioids and nootropics. In drug development, the purity of this secondary amino ester is paramount.

This guide provides a technical comparison of the FTIR spectrum of the target compound against its specific synthetic precursors and degradation products. Unlike generic spectral lists, this document focuses on differential diagnosis —how to use FTIR to definitively prove you have formed the secondary amine bond while consuming the primary amine starting material and avoiding hydrolysis.

Structural Analysis & Predicted Band Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule combines a monosubstituted benzene ring , a secondary amine , and an aliphatic ester .

Table 1: Diagnostic FTIR Bands for Ethyl 2-[(2-phenylethyl)amino]acetate
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Secondary Amine N-H Stretch3310 – 3350 Weak, SharpCritical: Appears as a single band.[1] Distinguishes from primary amine precursors (doublet).
Ester C=O Stretch1735 – 1750 StrongTypical aliphatic ester carbonyl.[2] Higher frequency than amides or carboxylic acids.
Ester C-O-C Stretch1150 – 1250 Strong"Fingerprint" for the ester linkage.
Aromatic Ring C-H Stretch3020 – 3080 MediumIndicates the phenethyl group integrity.
Aromatic Ring C=C Ring Breath1450, 1495, 1600 MediumCharacteristic benzene ring skeletal vibrations.
Aromatic Ring OOP Bending690 – 710 & 730 – 770 StrongCritical: Two strong bands indicate a monosubstituted benzene ring (Phenethyl group).
Alkyl Chain C-H Stretch2850 – 2980 MediumMethyl/Methylene stretches from the ethyl and glycyl chains.

Comparative Analysis: Target vs. Alternatives

The true power of FTIR in this context is reaction monitoring . You must distinguish the product from the starting materials (Phenethylamine, Ethyl Chloroacetate) and the hydrolysis impurity (Free Acid).

Comparison A: Target vs. Precursor 1 (Phenethylamine)
  • The Challenge: Both contain the phenethyl group, so the aromatic region (3000+, 1600, 700/750 cm⁻¹) will look nearly identical.

  • The Differentiator: The Amine Region (3300-3500 cm⁻¹) .[3]

    • Phenethylamine (Primary Amine): Shows a doublet (two bands) corresponding to asymmetric and symmetric N-H stretching. It also shows a strong N-H scissoring band near 1600 cm⁻¹.

    • Target (Secondary Amine): Shows a singlet (one weak band).[1] The disappearance of the doublet is the primary evidence of successful alkylation.

Comparison B: Target vs. Precursor 2 (Ethyl Chloroacetate)
  • The Challenge: Both contain the ethyl ester group, so the C=O (1740 cm⁻¹) and C-O (1200 cm⁻¹) bands will be dominant in both.

  • The Differentiator: The Fingerprint Region (600-800 cm⁻¹) and Amine Region .

    • Ethyl Chloroacetate: Contains a C-Cl bond, typically showing a strong stretch between 600–800 cm⁻¹ . It lacks any signal above 3000 cm⁻¹ (except C-H).

    • Target: The C-Cl band disappears and is replaced by C-N stretching modes (1100–1200 cm⁻¹), though these are often obscured by the ester. The appearance of the N-H band at 3300 cm⁻¹ is the positive confirmation.

Comparison C: Target vs. Degradant (Hydrolysis Product)
  • The Challenge: If the ester hydrolyzes, you form the carboxylic acid (N-phenethylglycine).

  • The Differentiator: The Carbonyl and Hydroxyl Regions .

    • Target (Ester): Sharp C=O at ~1740 cm⁻¹.

    • Degradant (Acid): The C=O shifts to lower wavenumbers (~1700–1725 cm⁻¹ ). Crucially, a broad, chaotic O-H stretch appears from 2500–3300 cm⁻¹ , often overlapping the C-H region (the "carboxylic acid beard").

Visual Logic: Reaction Pathway & Spectral Decision Tree

The following diagram maps the synthesis pathway to the specific spectral changes required for validation.

FTIR_Pathway Precursor1 Phenethylamine (Primary Amine) Target Ethyl 2-[(2-phenylethyl)amino]acetate (Secondary Amino Ester) Precursor1->Target Alkylation Loss of N-H Doublet Gain of C=O (1740) Precursor2 Ethyl Chloroacetate (Halo-Ester) Precursor2->Target Loss of C-Cl (600-800) Gain of N-H Singlet Impurity N-Phenethylglycine (Free Acid Impurity) Target->Impurity Hydrolysis C=O Shift (1740 -> 1710) Broad O-H (2500-3300)

Figure 1: Spectral evolution during synthesis. Green indicates the target; Red indicates the failure mode (hydrolysis).

Experimental Protocol: Reliable Data Acquisition

To ensure the bands described above are resolved clearly, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR Sample State: Liquid Oil (Neat)

  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 10–20 µL of the neat oil directly onto the crystal center. Ensure full coverage of the "active spot" (usually 1-2 mm diameter).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹ (covers N-H and aromatic OOP).

    • Scans: 32 or 64 (to improve signal-to-noise for the weak N-H band).

    • Resolution: 4 cm⁻¹.[4]

  • Post-Processing: Apply "ATR Correction" (if available in software) to normalize intensity across the frequency range, as ATR penetrates deeper at lower wavenumbers.

  • Cleaning: Wipe immediately with ethanol; amino esters can be sticky and may cross-contaminate subsequent runs.

Spectral Decision Matrix (Troubleshooting)

Use this table to interpret your result immediately.

ObservationConclusionAction Required
Doublet at 3300/3400 cm⁻¹ Excess Phenethylamine remaining.Wash organic layer with dilute acid or perform chromatography.
Broad peak 2500-3300 cm⁻¹ Hydrolysis to carboxylic acid.Check moisture content of solvents; product is degrading.
Strong band < 800 cm⁻¹ Excess Ethyl Chloroacetate.Evaporate under high vacuum (volatile impurity).
Single N-H (3320) + Sharp C=O (1740) Pure Product. Proceed to next synthesis step.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Authoritative text for "Fragment Method" band assignments).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Phenethylamine (CAS 64-04-0) and Ethyl Acetate (CAS 141-78-6). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5][6] (Source for specific secondary amine vs. primary amine shifts).

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Sources

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